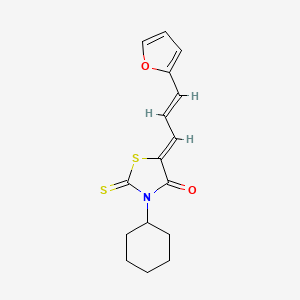
(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a furan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products
Oxidation: Products include furanones and other oxidized derivatives.
Reduction: Products include thiazolidines.
Substitution: Products include halogenated or nitrated furans.
科学的研究の応用
(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
作用機序
The mechanism of action of (Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The furan ring and thiazolidinone core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Furan derivatives: Compounds with a furan ring and various functional groups.
Uniqueness
(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its thiazolidinone core and furan-2-yl substituent, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
生物活性
(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound has been the subject of various studies focusing on its potential therapeutic applications, including anti-cancer, anti-diabetic, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound's molecular formula is C15H17N1O1S1 with a molecular weight of approximately 273.37 g/mol. The unique structural features include a cyclohexyl group and a furan moiety, which contribute to its biological activity. The synthesis typically involves multi-step reactions, often starting from cyclohexyl isothiocyanate and substituted benzaldehydes under acidic conditions.
The primary mechanism of action for this compound involves its interaction with tyrosinase, an enzyme crucial for melanin biosynthesis. Studies have shown that this compound exhibits competitive inhibition against tyrosinase, effectively binding to the active site and reducing melanin production in cellular assays.
Kinetic Studies
Kinetic studies reveal an inhibition constant (Ki) of approximately 3.13 µM, indicating a moderate binding affinity for the target enzyme . Docking studies further support these findings, demonstrating that the compound forms strong interactions with key residues within the active site of tyrosinase.
Anti-Cancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anti-cancer activities. This compound has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Anti-Diabetic Effects
The compound also shows potential anti-diabetic effects by enhancing insulin sensitivity and reducing blood glucose levels in animal models. Its mechanism may involve the modulation of glucose transporters and insulin signaling pathways.
Case Studies and Research Findings
A series of studies have highlighted the biological activity of this compound:
| Study | Target | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | Tyrosinase Inhibition | 3.13 | Competitive inhibitor, reduced melanin production |
| Study 2 | Cancer Cell Lines | Varies | Induced apoptosis in breast cancer cells |
| Study 3 | Insulin Sensitivity | Varies | Improved glucose uptake in diabetic rats |
特性
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2/b8-4+,14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBVXBGQGIWKNP-NDUUIVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













